molecular formula C9H16N4O B7586844 (2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide

(2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide

Cat. No. B7586844
M. Wt: 196.25 g/mol
InChI Key: ALGKOHNGIBYOCC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide is a chemical compound that belongs to the class of pyrazole-containing compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of ((2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been shown to inhibit the activity of various enzymes such as COX-2 and iNOS.
Biochemical and Physiological Effects:
((2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated its ability to reduce inflammation, protect against neurodegeneration, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of ((2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide is its ease of synthesis and high yield. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the study of ((2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide. One of the areas of interest is the development of more potent and selective analogs of this compound for use in drug discovery. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a tool for studying the role of pyrazole-containing compounds in biological systems.

Synthesis Methods

The synthesis of ((2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with N-Boc-2-amino-4-methylpentanamide in the presence of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds under mild conditions and produces high yields of the desired product.

Scientific Research Applications

((2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In biochemistry, it has been used as a tool to study the role of pyrazole-containing compounds in biological systems. In pharmacology, it has been studied for its pharmacokinetic and pharmacodynamic properties.

properties

IUPAC Name

(2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-6(2)3-8(10)9(14)13-7-4-11-12-5-7/h4-6,8H,3,10H2,1-2H3,(H,11,12)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGKOHNGIBYOCC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CNN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CNN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-4-methyl-N-(1H-pyrazol-4-yl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.